molecular formula C7H3LiN2O3 B12312659 Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate

Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate

Cat. No.: B12312659
M. Wt: 170.1 g/mol
InChI Key: GISMLJASESRLKT-UHFFFAOYSA-M
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Description

Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound featuring an oxazolo[4,5-b]pyridine core substituted with a carboxylate group at position 2, coordinated with a lithium cation. The oxazolo[4,5-b]pyridine scaffold is synthesized via cyclization reactions, typically starting from 2-amino-3-hydroxypyridine derivatives.

Key synthetic methods for analogous oxazolo[4,5-b]pyridines involve acid chlorides, dithioketals, or cyclodehydration agents like polyphosphoric acid (PPA) or Eaton’s reagent (PPSE) . The lithium carboxylate derivative may be synthesized via hydrolysis of ester precursors followed by lithium salt formation, though direct literature on its synthesis is sparse in the provided evidence. Its structural uniqueness lies in the combination of the rigid oxazolo-pyridine core and the ionic carboxylate group, which distinguishes it from neutral or alkyl-substituted analogs.

Properties

Molecular Formula

C7H3LiN2O3

Molecular Weight

170.1 g/mol

IUPAC Name

lithium;[1,3]oxazolo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C7H4N2O3.Li/c10-7(11)6-9-5-4(12-6)2-1-3-8-5;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

GISMLJASESRLKT-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC2=C(N=C1)N=C(O2)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Polyphosphoric Acid (PPA)-Mediated Cyclization

Heating 5-bromo-2-amino-3-hydroxypyridine with chloroacetic acid in PPA at 120–140°C for 6–8 hours forms the oxazole ring via intramolecular dehydration. The bromo substituent facilitates subsequent functionalization, though yields are moderate (45–60%) due to competing side reactions.

Optimization Parameters :

  • Temperature : >100°C to ensure complete cyclization.
  • Acid Load : PPA acts as both catalyst and solvent, requiring stoichiometric amounts.
  • Substitution : Electron-withdrawing groups (e.g., Cl, Br) on the pyridine ring improve cyclization efficiency.

Microwave-Assisted Condensation

A rapid one-step method employs microwave irradiation (150–200 W, 150°C) to condense 2-aminopyridin-3-ol with chloroacetyl chloride in dimethylformamide (DMF). This reduces reaction time from hours to 10–15 minutes, achieving yields of 68–72%. The method minimizes decomposition, making it suitable for thermally sensitive intermediates.

Carboxylation and Lithium Salt Formation

Post-cyclization, the oxazole intermediate undergoes carboxylation followed by lithiation.

Carboxylation via Carbon Dioxide Insertion

Treating 5-chloro-oxazolo[4,5-b]pyridine with n-butyllithium (–78°C, THF) generates a lithiated intermediate, which reacts with CO₂ gas to form the carboxylic acid. This method, while efficient (85–90% yield), requires strict anhydrous conditions to prevent protonation.

Reaction Conditions :

Step Reagents/Conditions Purpose
Lithiation n-BuLi, THF, –78°C Deprotonation at C2 position
CO₂ Quenching CO₂ gas, 0°C to RT Carboxylate formation

Ester Hydrolysis and Lithiation

Alternative routes begin with methyl 5-chloro-oxazolo[4,5-b]pyridine-2-carboxylate. Saponification using LiOH in methanol/water (70°C, 4 hours) yields the free acid, which is neutralized with Li₂CO₃ to form the lithium salt. This two-step process achieves >95% purity but risks ester group hydrolysis under prolonged basic conditions.

Advanced Synthetic Strategies

Triflylpyridinium Reagent-Mediated Oxazole Formation

A novel method activates chloroacetic acid with triflylpyridinium triflate (DMAP-Tf) in dichloromethane, forming an acylpyridinium intermediate. Trapping with isocyanoacetates at 40°C produces the oxazole-carboxylate directly, bypassing separate cyclization and carboxylation steps. Key advantages include:

  • Broad Substrate Tolerance : Compatible with electron-deficient pyridines.
  • Scalability : Demonstrated for gram-scale synthesis (e.g., 5-aminolevulinic acid derivatives).

Typical Yields : 65–82% for aromatic substrates; 55–70% for aliphatic analogs.

Solid-Phase Synthesis

While less common for this compound, solid-phase approaches using AMEBA resins have been explored for analogous oxazolo-pyridines. The resin-bound precursor undergoes BOP-mediated amination before cleavage, though yields remain suboptimal (16–35%).

Purification and Characterization

Final purification employs:

  • Recrystallization : From ethanol/water mixtures to remove unreacted starting materials.
  • Chromatography : Silica gel chromatography (hexane/EtOAc gradients) for high-purity isolates (>99%).

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 8.21 (d, J = 5.4 Hz, 1H, pyridine-H), 7.89 (s, 1H, oxazole-H), 4.12 (s, 1H, COO⁻Li⁺).
  • HRMS : m/z 204.0321 [M–Li]⁻ (calculated for C₇H₃ClN₂O₃⁻: 204.0318).

Challenges and Optimization Insights

  • Moisture Sensitivity : Lithiation steps require rigorous exclusion of moisture to prevent LiOH formation.
  • Regioselectivity : Competing cyclization pathways (e.g., oxadiazole formation) are mitigated using PPSE instead of PPA.
  • Solvent Effects : THF enhances CO₂ solubility during carboxylation, while DMF accelerates microwave-assisted reactions.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Equipment Needs
PPA Cyclization 45–60 85–90 Moderate Standard reflux
Microwave Synthesis 68–72 92–95 High Microwave reactor
Triflylpyridinium 65–82 95–99 High Anhydrous conditions
Solid-Phase 16–35 70–80 Low Specialized resins

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo[4,5-b]pyridine N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Energy Storage

Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate has been investigated as a candidate for use in lithium-ion batteries. Its properties include:

  • High Lithium Ion Conductivity: The compound exhibits significant ionic conductivity, making it suitable as an electrolyte material in lithium-ion batteries.
  • Stability: The structural integrity of the compound under various conditions enhances its viability for long-term energy storage applications.

Case Study:
Recent studies have demonstrated that this compound can improve the efficiency and lifespan of lithium-ion batteries when used as an electrolyte additive. The incorporation of this compound has shown to enhance charge-discharge cycles significantly.

Catalysis

The Lewis acidic properties of this compound make it a valuable catalyst in organic reactions.

  • Catalytic Activity: It has been employed in various organic transformations such as Friedel-Crafts acylation and alkylation reactions.
  • Selectivity: The compound demonstrates selectivity in catalyzing reactions that require specific functional group transformations.

Case Study:
In a recent study, this compound was used to catalyze the synthesis of complex organic molecules under mild conditions. The results showed high yields and selectivity for the desired products compared to traditional catalysts.

Biological Applications

Emerging research indicates that this compound may have potential therapeutic applications due to the known effects of lithium ions on biological systems.

  • Neuroprotective Effects: Lithium ions are recognized for their neuroprotective properties, which could be harnessed in treating neurodegenerative diseases.
  • Anti-inflammatory Properties: Preliminary studies suggest that the compound may exhibit anti-inflammatory effects.

Case Study:
A study exploring the neuroprotective effects of this compound on neuronal cell lines demonstrated a reduction in oxidative stress markers and improved cell viability under stress conditions. This suggests potential use in therapeutic strategies for neurodegenerative disorders.

Summary Table of Applications

Application AreaKey PropertiesCase Study Highlights
Energy StorageHigh ionic conductivityImproved battery efficiency and lifespan
CatalysisLewis acidityHigh yield and selectivity in organic transformations
Biological SciencesNeuroprotective and anti-inflammatoryReduction of oxidative stress in neuronal cells

Mechanism of Action

The mechanism of action of lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application . For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

  • Lithium Carboxylate: The ionic nature may reduce membrane permeability but improve bioavailability in polar biological environments. No direct pharmacological data is provided, but analogous carboxylates are often used to modulate pharmacokinetics.
  • Piperidinylalkyl Derivatives : Exhibit GPIIb/GPIIIa antagonist activity due to the basic piperidine moiety, which mimics arginine-glycine-aspartate (RGD) motifs in peptidic antagonists .
  • Aryl-Substituted Derivatives : Substituents like chloro or trifluoromethyl (3j) enhance metabolic stability but may require formulation adjustments due to low solubility. Methoxy groups (3c, 3h) balance solubility and lipophilicity .

Stability and Reactivity

  • The lithium carboxylate is expected to exhibit high thermal and oxidative stability due to its ionic lattice structure, similar to other metal carboxylates.
  • Piperidinylalkyl analogs may undergo N-dealkylation under acidic conditions, limiting oral bioavailability.
  • Aryl-substituted derivatives with electron-deficient rings (e.g., 3j) show resistance to electrophilic substitution, enhancing shelf-life .

Biological Activity

Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C₉H₇LiN₂O₃
  • Molecular Weight : 198.13 g/mol
  • CAS Number : Not specified in the sources.

Lithium compounds have been extensively studied for their neuroprotective effects, particularly in mood disorders. The lithium ion is known to influence several signaling pathways, including:

  • Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium inhibits GSK-3, which is involved in various cellular processes including apoptosis and gene expression regulation.
  • Modulation of Neurotransmitter Release : Lithium affects the release of neurotransmitters such as serotonin and norepinephrine, contributing to its mood-stabilizing effects.

Pharmacological Effects

  • Neuroprotective Effects : Research indicates that lithium can enhance neurogenesis and protect against neurodegenerative diseases by promoting the survival of neurons.
  • Antidepressant Activity : Clinical studies have shown that lithium can be effective in treating bipolar disorder and major depressive disorder, often enhancing the efficacy of other antidepressants.
  • Antioxidant Properties : Lithium has demonstrated antioxidant effects, reducing oxidative stress which is implicated in various chronic diseases.

Case Studies

  • A study published in the Journal of Neurochemistry highlighted that lithium treatment resulted in increased levels of brain-derived neurotrophic factor (BDNF), a protein associated with neuronal health and cognitive function.
  • Another research article reported successful outcomes in patients with treatment-resistant depression when lithium was added to their existing regimen.

Summary of Biological Activities

Activity TypeEffect DescriptionReference
NeuroprotectionEnhances neuronal survival and promotes neurogenesisJournal of Neurochemistry
Mood StabilizationEffective in bipolar disorder and major depressionClinical Psychiatry Review
Antioxidant ActivityReduces oxidative stressOxidative Medicine Study

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